molecular formula C13H12F4O2 B6311076 2-Fluoro-4-(trifluoromethyl)-1,3-bis(allyloxy)benzene CAS No. 2088942-50-9

2-Fluoro-4-(trifluoromethyl)-1,3-bis(allyloxy)benzene

Cat. No.: B6311076
CAS No.: 2088942-50-9
M. Wt: 276.23 g/mol
InChI Key: KGWHOAHKSJZIDT-UHFFFAOYSA-N
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Description

2-Fluoro-4-(trifluoromethyl)-1,3-bis(allyloxy)benzene is an organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a benzene ring, along with two allyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 2-Fluoro-4-(trifluoromethyl)benzaldehyde as a starting material . The allyloxy groups can be introduced through a nucleophilic substitution reaction using allyl alcohol under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(trifluoromethyl)-1,3-bis(allyloxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy groups can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-Fluoro-4-(trifluoromethyl)-1,3-bis(allyloxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(trifluoromethyl)-1,3-bis(allyloxy)benzene involves its interaction with specific molecular targets and pathways. The fluorine and trifluoromethyl groups can enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. The allyloxy groups can participate in various chemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)benzaldehyde
  • 2-Fluoro-4-(trifluoromethyl)benzoic acid
  • 2-Fluoro-4-(trifluoromethyl)benzyl alcohol

Uniqueness

2-Fluoro-4-(trifluoromethyl)-1,3-bis(allyloxy)benzene is unique due to the presence of both fluorine and trifluoromethyl groups, along with two allyloxy groups. This combination of functional groups imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-fluoro-1,3-bis(prop-2-enoxy)-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F4O2/c1-3-7-18-10-6-5-9(13(15,16)17)12(11(10)14)19-8-4-2/h3-6H,1-2,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWHOAHKSJZIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C(=C(C=C1)C(F)(F)F)OCC=C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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